1-Bromo-5-fluoro-4-iodo-2-nitrobenzene

Description

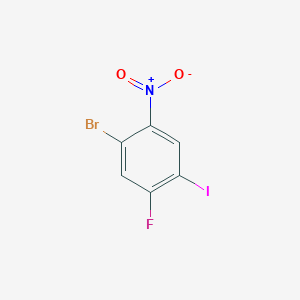

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-5-fluoro-4-iodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIQHIQHQUTIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670358 | |

| Record name | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-70-1 | |

| Record name | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The bromo, fluoro, and iodo substituents on the benzene ring can also influence the reactivity of the compound. These halogens are deactivating groups, making the benzene ring less reactive towards electrophilic aromatic substitution . They are ortho, para-directing, meaning they direct incoming electrophiles to the carbon atoms adjacent to the halogen (ortho position) or opposite the halogen (para position) .

The compound’s interaction with its environment can be influenced by various factors, including temperature, pH, and the presence of other chemicals. For example, many nitrobenzene compounds are sensitive to light and need to be stored in a dark place .

Biological Activity

1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (CAS Number: 1187385-70-1) is a halogenated aromatic compound known for its unique structural properties, including the presence of multiple halogens and a nitro group. These features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C6H2BrFINO2. Its structure includes:

- Bromine (Br) and Iodine (I) : Halogens that can influence reactivity and biological interactions.

- Fluorine (F) : Known for enhancing lipophilicity which may affect membrane permeability.

- Nitro group (NO2) : This electron-withdrawing group can modify the compound's reactivity and interaction with biological targets.

The biological activity of halogenated compounds often involves:

- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups like nitro can enhance electrophilicity.

- Nucleophilic Substitution : Halogen atoms can be replaced by nucleophiles, leading to various biologically active derivatives.

- Redox Reactions : The nitro group can participate in redox processes, potentially leading to reactive intermediates that interact with cellular components.

Anticancer Properties

Compounds with similar structures have been investigated for anticancer activities. The electron-withdrawing nitro group may contribute to the inhibition of cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing aryl iodides, including derivatives of nitrobenzene, demonstrated that halogenated compounds could be synthesized with high yields while maintaining biological activity . The results indicated that:

- Compounds with multiple halogens showed enhanced reactivity in biological assays.

Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of halogenated aromatic compounds revealed that the positioning and type of halogen significantly impact biological efficacy. For example, the presence of both bromine and iodine in this compound suggests unique interactions within biological systems compared to other halogenated compounds .

Data Tables

| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|---|

| This compound | 1187385-70-1 | Yes | Yes | Limited specific studies |

| 1-Bromo-2-nitrobenzene | 590-00-1 | Yes | Moderate | Similar structure |

| 4-Iodo-N,N-dimethylaniline | 6117-24-0 | Moderate | Yes | Related compound |

Comparison with Similar Compounds

Key Observations :

- The iodine substituent in the target compound contributes to its significantly higher molecular weight compared to analogs with lighter halogens (Cl, F) or methyl groups.

Preparation Methods

Starting Materials and Precursors

The synthesis typically starts from a suitably substituted aromatic compound such as 1-bromo-5-fluoro-2-nitrobenzene or related derivatives, which undergo further halogenation to introduce the iodine substituent at the 4-position.

Halogenation Steps

Bromination and Fluorination: The bromine and fluorine atoms are introduced via electrophilic aromatic substitution using bromine sources (e.g., Br2 or N-bromosuccinimide) and fluorinating agents under mild conditions to avoid over-substitution.

Iodination: The iodine substituent is introduced using iodine monochloride (ICl) at low temperatures (0–5°C) to ensure regioselective iodination at the 4-position. The use of ICl is critical due to its high reactivity and selectivity for aromatic iodination.

Nitration

- Nitration is performed after halogenation to avoid unwanted side reactions.

- Typical nitrating agents include fuming nitric acid (HNO3) in sulfuric acid (H2SO4) at around 50°C.

- This step introduces the nitro group at the 2-position, guided by the directing effects of existing substituents on the ring.

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Bromination | Br2 or N-bromosuccinimide | Room temp | 1–2 hours | Controlled to avoid polybromination |

| Fluorination | Selective fluorinating agent | Mild conditions | Variable | Often pre-existing fluorine in precursor |

| Iodination | Iodine monochloride (ICl) | 0–5°C | 1–3 hours | Ensures regioselectivity at 4-position |

| Nitration | Fuming HNO3 / H2SO4 | ~50°C | 1–2 hours | Introduces nitro at 2-position |

Purification Techniques

- Column Chromatography: Silica gel chromatography using hexane/ethyl acetate mixtures is employed to separate the desired product from side products and unreacted starting materials.

- Recrystallization: Ethanol/water mixtures are commonly used to recrystallize the compound, enhancing purity.

- Analytical Monitoring: Purity and identity are confirmed by HPLC, NMR (¹H and ¹³C), and mass spectrometry to ensure >95% purity.

Research Findings and Data Analysis

Regioselectivity and Substituent Effects

- The presence of electron-withdrawing groups (nitro, fluorine) and halogens (bromine, iodine) influences the regioselectivity of substitution reactions.

- Iodination at the 4-position is favored due to the directing effects of bromine and fluorine, and the steric/electronic environment created by the nitro group.

Yield and Efficiency

- Multi-step synthesis yields for similar halogenated nitrobenzenes typically range from 50% to 85% per step, depending on reaction optimization.

- Use of controlled temperature and stoichiometry improves yield and reduces side reactions.

Synthetic Route Example

| Step | Reaction Type | Starting Material | Product | Yield (%) | Key Conditions |

|---|---|---|---|---|---|

| 1 | Bromination | Fluoro-nitrobenzene derivative | 1-Bromo-5-fluoro-2-nitrobenzene | ~70 | Br2, room temp |

| 2 | Iodination | Above brominated compound | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | 75–85 | ICl, 0–5°C |

| 3 | Purification | Crude product | Pure target compound | — | Chromatography, recrystallization |

Summary Table: Preparation Methods Overview

| Preparation Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Bromination | Br2 or NBS | Introduce bromine | Controlled mono-bromination |

| Fluorination | Fluorinating agent (pre-existing or reagent) | Introduce fluorine | Usually present in starting material |

| Iodination | Iodine monochloride (ICl) | Introduce iodine at 4-position | High regioselectivity |

| Nitration | Fuming HNO3 / H2SO4 | Introduce nitro group at 2-position | Avoids side reactions if post-halogenation |

| Purification | Silica gel chromatography, recrystallization | Isolate pure compound | Achieves >95% purity |

Q & A

Basic: What synthetic strategies are effective for preparing 1-bromo-5-fluoro-4-iodo-2-nitrobenzene, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves sequential halogenation and nitration of a substituted benzene precursor. For example:

Halogenation: Introduce bromine and iodine via electrophilic aromatic substitution (EAS), leveraging directing effects of existing substituents. Fluorine is often introduced earlier due to its strong electron-withdrawing nature.

Nitration: Nitro groups are added using mixed acid (HNO₃/H₂SO₄), guided by the meta-directing effects of halogens.

Purification:

- Recrystallization in polar solvents (e.g., ethanol/water) removes unreacted starting materials.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from halogenated byproducts.

Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>98% by area) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy:

- and NMR identify substituent positions via coupling patterns (e.g., for fluorine) and deshielding effects from nitro groups.

- NMR confirms fluorine integration.

- Mass Spectrometry (HRMS): High-resolution ESI-MS validates molecular ion ([M+H]) and isotopic patterns (Br/I).

- X-ray Crystallography:

Advanced: How do electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

The nitro group (-NO₂) is a strong meta-directing, electron-withdrawing group, while halogens (Br, I) act as ortho/para-directing deactivators.

- Competing Effects:

- In NAS (e.g., methoxy substitution), the nitro group dominates, directing attack to meta positions relative to itself.

- Steric hindrance from iodine may reduce reactivity at crowded sites.

Experimental Design:

- Compare reaction rates and products with analogs (e.g., 4-Bromo-2-fluoro-5-nitrobenzoic acid in ) to isolate electronic vs. steric contributions .

Advanced: What challenges arise in crystallographic analysis due to heavy atoms, and how are they resolved?

Methodological Answer:

- Challenges:

- High electron density from iodine causes absorption errors and weak diffraction for lighter atoms (e.g., C, N).

- Twinning or disorder complicates refinement.

- Solutions:

Advanced: What methodologies assess potential biological activity, given structural similarities to bioactive analogs?

Methodological Answer:

- In Vitro Assays:

- Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values to analogs like 4-Bromo-2-fluoro-5-nitrobenzoic acid ().

- Antimicrobial testing via agar dilution (MIC determination against Gram+/Gram- bacteria).

- QSAR Modeling:

- Correlate substituent electronegativity (Hammett σ constants) with activity trends .

How should conflicting reactivity data (e.g., substitution yields) be resolved?

Methodological Answer:

- Reproducibility Checks:

- Standardize reaction conditions (solvent, temperature, catalyst).

- Use HPLC-MS to quantify side products (e.g., dehalogenation byproducts).

- Computational Validation:

- Perform DFT calculations (Gaussian 16) to model transition states and compare activation energies for competing pathways .

What safety protocols are essential given its polyhalogenated nitroaromatic structure?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.